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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-3-pentanol

Cat. No.: B085208 Get Quote

CAS Number: 10415-87-9

This technical guide provides an in-depth overview of 3-Methyl-1-phenyl-3-pentanol, a
molecule with applications in both the fragrance industry and pharmaceutical research. For

scientists and professionals in drug development, this compound, also known as R411, is of

particular interest due to its activity as a dual antagonist of α4β1 and α4β7 integrins, offering

potential therapeutic applications in inflammatory diseases.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Methyl-1-phenyl-3-pentanol is
presented in the table below. This data is essential for its handling, characterization, and

formulation.
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Property Value Reference

CAS Number 10415-87-9 [1][2]

Molecular Formula C₁₂H₁₈O [1]

Molecular Weight 178.27 g/mol [1]

Boiling Point 274.9 °C at 760 mmHg [1]

Melting Point 3 °C [1]

Density 0.959 g/mL [1]

Flash Point 111.2 °C [1]

Vapor Pressure 0.00254 mmHg at 25°C [1]

Refractive Index n20/D 1.511 (lit.) [1]

LogP 2.78020 [1]

Synthesis
The primary method for the synthesis of 3-Methyl-1-phenyl-3-pentanol is the Grignard

reaction. This classic organometallic reaction allows for the formation of a new carbon-carbon

bond, in this case, to create the tertiary alcohol structure.

Experimental Protocol: Grignard Synthesis
This protocol outlines the synthesis of 3-Methyl-1-phenyl-3-pentanol from benzylacetone and

ethylmagnesium bromide.

Materials:

Benzylacetone

Ethylmagnesium bromide (Grignard reagent)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Magnesium turnings
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Ethyl bromide

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware for anhydrous reactions (oven-dried)

Magnetic stirrer and heating mantle

Procedure:

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask

equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium

turnings. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the

dropping funnel to initiate the reaction. The reaction is typically initiated with a small amount

of iodine crystal if necessary. Once the reaction begins, the remaining ethyl bromide solution

is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is

refluxed for an additional 30 minutes to ensure complete formation of the ethylmagnesium

bromide.

Grignard Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of

benzylacetone in anhydrous diethyl ether is then added dropwise from the dropping funnel.

The reaction is exothermic and the addition rate should be controlled to maintain a gentle

reflux. After the addition is complete, the reaction mixture is stirred at room temperature for

1-2 hours.

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous

solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze the

magnesium alkoxide salt to the desired tertiary alcohol.

Extraction and Purification: The organic layer is separated, and the aqueous layer is

extracted twice with diethyl ether. The combined organic extracts are washed with brine,

dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced

pressure to yield the crude product.

Purification: The crude 3-Methyl-1-phenyl-3-pentanol can be purified by vacuum distillation.
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Logical Workflow for Grignard Synthesis
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Caption: Workflow for the synthesis of 3-Methyl-1-phenyl-3-pentanol.

Pharmacological Activity: Integrin Antagonism
3-Methyl-1-phenyl-3-pentanol, under the developmental code R411, has been identified as a

dual antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These

integrins are cell adhesion molecules that play a crucial role in the trafficking and recruitment of

leukocytes to sites of inflammation. By blocking the interaction of these integrins with their

ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell

Adhesion Molecule-1 (MAdCAM-1), R411 can inhibit the inflammatory cascade. This

mechanism of action makes it a promising candidate for the treatment of inflammatory diseases

like asthma.[1]

Quantitative Pharmacological Data
A phase I clinical trial in healthy volunteers provided the following pharmacokinetic data for

R411.
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Parameter Value

Absolute Bioavailability 27% ± 4%

Terminal Half-life 7.33 ± 2.29 hours

Total Clearance 19.4 ± 7.1 L/h

Volume of Distribution 93.1 ± 36.1 L

Data represents the active metabolite RO0270608 after oral administration of R411.

While specific IC50 values for R411 are not publicly available, other dual α4β1/α4β7

antagonists have demonstrated potencies in the nanomolar range. For instance, the compound

TR14035 blocked the binding of human α4β7 to an 125I-MAdCAM-Ig fusion protein with an

IC50 of 0.75 nM.[3][4]

Experimental Protocol: Cell Adhesion Assay
This protocol provides a general framework for a cell-based adhesion assay to evaluate the

inhibitory activity of compounds like R411 on integrin-mediated cell adhesion.

Materials:

Integrin-expressing cells (e.g., Jurkat cells for α4β1, RPMI-8866 cells for α4β7)

Recombinant human VCAM-1 or MAdCAM-1

96-well microplates

Bovine Serum Albumin (BSA)

Calcein-AM (fluorescent dye)

Assay buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)

Test compound (R411)

Plate reader with fluorescence detection
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Procedure:

Plate Coating: 96-well microplates are coated with a solution of VCAM-1 or MAdCAM-1 in a

suitable buffer (e.g., PBS) overnight at 4°C.

Blocking: The plates are washed, and non-specific binding sites are blocked with a solution

of BSA for 1-2 hours at room temperature.

Cell Labeling: The integrin-expressing cells are labeled with a fluorescent dye such as

Calcein-AM according to the manufacturer's instructions.

Inhibition Assay: The labeled cells are pre-incubated with various concentrations of the test

compound (R411) for a defined period (e.g., 30 minutes) at 37°C.

Adhesion: The cell-compound mixture is then added to the ligand-coated and blocked wells

of the 96-well plate and incubated for 30-60 minutes at 37°C to allow for cell adhesion.

Washing: Non-adherent cells are removed by gentle washing with the assay buffer.

Quantification: The fluorescence of the adherent cells is measured using a plate reader.

Data Analysis: The percentage of inhibition of cell adhesion is calculated for each

concentration of the test compound, and the IC50 value is determined by non-linear

regression analysis.

Signaling Pathways
The antagonism of α4β1 and α4β7 integrins by R411 disrupts downstream signaling pathways

that are critical for cell migration, activation, and survival. While the precise signaling cascade

modulated by R411 is a subject of ongoing research, the general pathways affected by the

inhibition of these integrins are known to involve key signaling molecules such as Focal

Adhesion Kinase (FAK) and c-Src.
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Caption: Proposed signaling pathway inhibited by R411.
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Safety and Toxicology
3-Methyl-1-phenyl-3-pentanol has been reviewed for its use as a fragrance ingredient. A

toxicological and dermatologic review indicated that in a 10% solution, it caused no irritation or

sensitization in humans.[5] Further safety data is available in material safety data sheets

(MSDS), which should be consulted before handling.[6][7]

Conclusion
3-Methyl-1-phenyl-3-pentanol is a molecule with dual relevance. In the fragrance industry, it is

valued for its aromatic properties. For the pharmaceutical and drug development sectors, its

identity as R411, a dual α4β1/α4β7 integrin antagonist, presents a compelling opportunity for

the development of novel anti-inflammatory therapies. This guide has provided a

comprehensive overview of its chemical properties, synthesis, pharmacological activity, and

associated experimental protocols to aid researchers in their exploration of this promising

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b085208#3-methyl-1-phenyl-3-pentanol-cas-number-
lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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